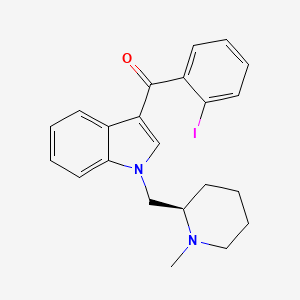

2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone

Descripción general

Descripción

2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C22H23IN2O and its molecular weight is 458.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Identity

The compound 2-iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone, also known as AM-2233, is a synthetic cannabinoid with the following chemical properties:

- Molecular Formula : C22H23IN2O

- Molecular Weight : 458.34 g/mol

- CAS Number : 444912-75-8

This compound is categorized primarily as a synthetic cannabinoid receptor agonist and has been studied for its biological activity, particularly in relation to cannabinoid receptors.

AM-2233 acts predominantly as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and mood stabilization. The affinity of AM-2233 for these receptors suggests potential therapeutic applications, particularly in pain relief and neuroprotection.

Pharmacological Profile

Research indicates that AM-2233 exhibits a high binding affinity for CB1 receptors, which are primarily located in the brain. This interaction is responsible for its psychoactive effects. The compound's pharmacological profile includes:

- Analgesic Effects : Studies have shown that synthetic cannabinoids can produce analgesia by modulating pain pathways in the central nervous system.

- Neuroprotective Properties : There is evidence suggesting that AM-2233 may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Toxicity and Safety Profile

Despite its potential benefits, the safety profile of AM-2233 raises concerns. It has been classified as toxic if ingested and can cause serious eye irritation. The compound's acute toxicity is documented as follows:

| Hazard Classification | Description |

|---|---|

| H301 | Toxic if swallowed |

| H319 | Causes serious eye irritation |

These hazards necessitate careful handling and consideration in research applications.

Synthetic Cannabinoids in Herbal Products

A study conducted in Poland analyzed the prevalence of synthetic cannabinoids, including AM-2233, in herbal products marketed as legal highs. The findings indicated significant variability in the presence and concentrations of synthetic cannabinoids across different products, highlighting the need for regulation and monitoring of such substances .

Comparative Studies on Cannabinoid Receptor Agonists

Comparative studies have shown that AM-2233 has a more potent effect on CB1 receptors compared to other synthetic cannabinoids. For instance, research published in pharmacological journals indicates that while traditional cannabinoids like THC activate CB1 receptors moderately, AM-2233 achieves higher efficacy levels . This enhanced potency could lead to increased therapeutic effects but also raises the risk of adverse effects.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C22H23IN2O

- Molecular Weight : 458.34 g/mol

- IUPAC Name : (2-iodophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone

- CAS Number : 444912-75-8

Functional Groups

The presence of an iodine substituent and a ketone group enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarity to other biologically active compounds. Its applications include:

- Pain Management : AM-2233 has been studied for its analgesic properties, particularly as a cannabinoid receptor agonist. It shows promise in modulating pain pathways, which could lead to new pain relief medications.

Neuropharmacology

Research indicates that AM-2233 may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating neurological disorders such as:

- Anxiety Disorders : By modulating serotonin receptors, this compound could contribute to the development of new anxiolytic drugs.

Cancer Research

The compound's structural features may allow it to interact with cancer cell signaling pathways. Preliminary studies suggest:

- Antitumor Activity : Similar compounds have demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Molecular Interaction Studies

Understanding how AM-2233 interacts with biological targets is crucial for its application in drug development. Techniques employed include:

- Molecular Docking Simulations : These simulations help predict the binding affinity of AM-2233 to various receptors, providing insights into its pharmacodynamics.

Table 1: Comparison of Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| AM-2233 | Indole ring, piperidine moiety, iodine atom | Analgesic, neuroactive |

| 5-Hydroxyindole | Indole ring with hydroxyl group | Neuroprotective |

| 6-Bromoindole | Indole ring with bromine substituent | Anticancer |

| Piperidinyl Benzamide | Piperidine ring attached to benzamide | Neuroactive |

Case Study 1: Analgesic Properties

A study published in a peer-reviewed journal examined the analgesic effects of AM-2233 in animal models of chronic pain. The results indicated that AM-2233 effectively reduced pain sensitivity compared to control groups, suggesting its potential as a novel analgesic agent.

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological profile of AM-2233 revealed that it significantly altered serotonin levels in rodent models. This finding supports its potential use in developing treatments for anxiety and depression.

Propiedades

IUPAC Name |

(2-iodophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLCYQTUSSEGPT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-55-4 | |

| Record name | 2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-2233 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160N27WT0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.